AR-C141990: A Selective Monocarboxylate Transporter 1 (MCT1) Inhibitor for Therapeutic Development
AR-C141990: A Selective Monocarboxylate Transporter 1 (MCT1) Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. MCT1 plays a crucial role in the metabolic reprogramming of cancer cells, particularly in the context of the Warburg effect, where tumor cells exhibit high rates of glycolysis even in the presence of oxygen. By exporting lactate, cancer cells maintain a favorable intracellular pH and create an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Inhibition of MCT1 with AR-C141990 represents a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification and cell death. This technical guide provides a comprehensive overview of AR-C141990, including its inhibitory activity, preclinical data, experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
Quantitative Inhibitory Activity of AR-C141990
The inhibitory potency and selectivity of AR-C141990 against monocarboxylate transporters have been quantified in various preclinical studies. The following table summarizes the key quantitative data.
| Parameter | MCT1 | MCT2 | MCT3 | MCT4 | Reference |
| pKi | 7.6 | 6.6 | - | - | [1] |
| Ki (nM) | ~25 | ~251 | - | - | Calculated from pKi |
| IC50 (µM) | 0.21 | 2.32 | >10 | >10 | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. The Ki values were calculated from the pKi values (Ki = 10^(-pKi)). The IC50 values were determined using a [3H]HOCPCA uptake assay in oocytes expressing the respective MCTs[1].
Preclinical Pharmacokinetics and Efficacy of AR-C141990
Preclinical studies have provided initial insights into the pharmacokinetic profile and in vivo efficacy of AR-C141990.
| Species | Dose & Route | Pharmacokinetic Parameter | Value | Efficacy Model | Outcome | Reference |
| Mouse (NMRI) | 10 mg/kg; SC | Half-life (t½) | ~20 minutes | Brain uptake of HOCPCA | EC50 of 860 ng/ml for reducing brain/plasma ratio | [1] |
| Rat (PVG) | 100 mg/kg; SC | - | - | DA cardiac allograft | Moderate prolongation of graft survival (40 days) | [1] |
Experimental Protocols
In Vitro Inhibition Assay: [3H]HOCPCA Uptake in Xenopus Oocytes
This protocol describes a method to determine the inhibitory activity of compounds like AR-C141990 on MCT1 and MCT2 expressed in Xenopus laevis oocytes.
Objective: To measure the IC50 value of AR-C141990 for MCT1 and MCT2.
Materials:
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Xenopus laevis oocytes
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cRNA for human MCT1 and MCT2
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[3H]HOCPCA (radiolabeled substrate)
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AR-C141990
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Oocyte Ringer's 2 (OR2) buffer
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Scintillation counter and fluid
Methodology:
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Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with cRNA encoding either human MCT1 or MCT2. Incubate the oocytes for 3-5 days to allow for protein expression.
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Inhibition Assay:
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Pre-incubate the oocytes in OR2 buffer containing varying concentrations of AR-C141990 for 10 minutes.
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Initiate the uptake reaction by adding OR2 buffer containing a fixed concentration of [3H]HOCPCA and the corresponding concentration of AR-C141990.
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Allow the uptake to proceed for a defined period (e.g., 10 minutes).
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Stop the reaction by washing the oocytes multiple times with ice-cold OR2 buffer.
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Quantification: Lyse individual oocytes and measure the amount of incorporated [3H]HOCPCA using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition of [3H]HOCPCA uptake against the concentration of AR-C141990. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study: Rat Cardiac Allograft Model
This protocol outlines a general procedure for evaluating the immunosuppressive effects of AR-C141990 in a rat model of cardiac allograft rejection.
Objective: To assess the ability of AR-C141990 to prolong graft survival.
Animal Model:
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Donor rats: Dark Agouti (DA)
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Recipient rats: Piebald Virol Glaxo (PVG)
Materials:
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AR-C141990
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Vehicle for administration (e.g., saline, DMSO)
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Surgical instruments for transplantation
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Anesthesia
Methodology:
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Cardiac Transplantation: Perform a heterotopic cardiac transplantation, grafting the heart from a DA donor rat into the abdomen of a PVG recipient rat.
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Drug Administration:
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Divide the recipient rats into a control group (receiving vehicle) and a treatment group (receiving AR-C141990).
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Administer AR-C141990 subcutaneously at a specified dose (e.g., 100 mg/kg) daily, starting from the day of transplantation.
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Monitoring Graft Survival:
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Monitor the function of the transplanted heart daily by palpation of the abdomen to assess the heartbeat.
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The cessation of a palpable heartbeat is considered the endpoint for graft rejection.
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Data Analysis:
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Record the number of days until graft rejection for each animal.
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Compare the graft survival times between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
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Signaling Pathways and Mechanism of Action
The inhibition of MCT1 by AR-C141990 disrupts the metabolic symbiosis within the tumor microenvironment and impacts several key signaling pathways.
Disruption of Lactate Shuttle and Tumor Metabolism
In many tumors, a metabolic symbiosis exists where hypoxic, glycolytic cancer cells export lactate via MCT4, and oxygenated cancer cells import and utilize this lactate as an oxidative fuel source via MCT1. AR-C141990's selective inhibition of MCT1 disrupts this lactate uptake by oxidative tumor cells, forcing them to compete with glycolytic cells for glucose. This can lead to energy stress and reduced proliferation in the oxidative tumor cell population. Furthermore, in tumors that primarily rely on MCT1 for lactate export, AR-C141990 can lead to intracellular lactate accumulation, a drop in intracellular pH, and subsequent cell death.
Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Lactate, transported by MCT1, can influence the stability of HIF-1α, a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. Lactate-derived pyruvate can inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation. By blocking lactate uptake, AR-C141990 can potentially reduce intracellular pyruvate levels in oxidative tumor cells, leading to increased PHD activity and subsequent degradation of HIF-1α. This can result in the downregulation of HIF-1α target genes involved in angiogenesis, glucose metabolism, and cell survival.
Conclusion
AR-C141990 is a valuable research tool and a potential therapeutic candidate that targets a key metabolic vulnerability in cancer. Its high potency and selectivity for MCT1 make it a suitable compound for investigating the role of lactate transport in tumor biology and for preclinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of AR-C141990 and other MCT1 inhibitors. Future research should focus on detailed in vivo efficacy studies in various cancer models, comprehensive pharmacokinetic and toxicology profiling, and the identification of predictive biomarkers to guide clinical development.
